molecular formula C8H7FO3 B6158089 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 1222556-35-5

8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No.: B6158089
CAS No.: 1222556-35-5
M. Wt: 170.1
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Description

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is a fluorinated derivative of 1,4-benzodioxin-6-ol, a compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzodioxin core with a fluorine atom at the 8th position and a hydroxyl group at the 6th position, making it a valuable intermediate in organic synthesis and a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the fluorination of 1,4-benzodioxin-6-ol. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the fluorine atom or modify the benzodioxin core.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-one or 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.

  • Reduction: Formation of 8-hydroxy-2,3-dihydro-1,4-benzodioxin-6-ol or other reduced derivatives.

  • Substitution: Formation of various substituted benzodioxins depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe or a building block for bioconjugation studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: Its unique properties make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is similar to other fluorinated benzodioxins, such as 7-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol and 8-fluoro-2,3-dihydro-1,4-benzodioxin-5-ol its unique position of the fluorine atom and hydroxyl group provides distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSXJJZJGMOAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222556-35-5
Record name 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (15.1 g, 64.8 mmol) in tetrahydrofuran (160 mL) at −78° C. was added a 1.6 M solution of n-butyllithium in hexanes (45 mL, 73 mmol). The reaction mixture was stirred at −78° C. for 15 min and trimethyl borate (8.5 g, 82 mmol) was added. The reaction mixture was allowed to warm to ambient temperature, stirred for 48 h and cooled to 5° C. 35% w/w aqueous hydrogen peroxide (12.6 mL, 129.6 mmol) was added, the reaction mixture was allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture was diluted with ethyl acetate (200 mL) and the organic phase was washed with 1 M hydrochloric acid (50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification of the residue by column chromatography eluted with a 0% to 70% gradient of ethyl acetate in hexanes afforded 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (6.5 g, 59%) as a colorless solid: MS (ES+) m/z 153.0 (M−17).
Quantity
15.1 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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hexanes
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45 mL
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reactant
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160 mL
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8.5 g
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reactant
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12.6 mL
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200 mL
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solvent
Reaction Step Four

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